Engineering Peptide Therapeutics: The Strategic Application of Fmoc-Phe(2-CF3)-OH (CAS 352523-16-1)
Engineering Peptide Therapeutics: The Strategic Application of Fmoc-Phe(2-CF3)-OH (CAS 352523-16-1)
Executive Summary & Structural Rationale
As peptide-based therapeutics gain momentum in modern pharmacology, overcoming their inherent pharmacokinetic limitations—namely, rapid proteolytic degradation and poor membrane permeability—remains a central challenge. As a Senior Application Scientist specializing in peptide engineering, I frequently leverage unnatural amino acids to fine-tune metabolic stability and target affinity. One of the most potent tools for this purpose is Fmoc-L-2-Trifluoromethylphenylalanine (CAS 352523-16-1).
The strategic incorporation of a trifluoromethyl (-CF3) group at the ortho (2-) position of the phenylalanine aromatic ring fundamentally alters the physicochemical landscape of the residue. The causality behind its efficacy lies in three factors:
-
Steric Bulk: The large atomic radius of the -CF3 group at the ortho position restricts the rotation of the side chain around the χ1 and χ2 dihedral angles. This "conformational locking" reduces the entropic penalty upon receptor binding.
-
Electronegativity: Fluorine's extreme electronegativity pulls electron density away from the aromatic ring, altering its quadrupole moment and enhancing π-π stacking interactions with electron-rich target pockets.
-
Lipophilicity: The highly lipophilic nature of the C-F bond significantly improves the overall membrane permeability of the peptide sequence.
Physicochemical Profile
To effectively utilize this building block in Solid-Phase Peptide Synthesis (SPPS), researchers must understand its baseline quantitative properties, summarized below.
Table 1: Key Physicochemical Properties of CAS 352523-16-1
| Property | Value / Description |
| CAS Number | 352523-16-1 |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid |
| Molecular Formula | C25H20F3NO4 |
| Molecular Weight | 455.43 g/mol |
| Appearance | White solid |
| Storage Temperature | 2-8°C (Desiccated) |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
Data supported by and .
Mechanistic Pathway: The 2-CF3 Substitution Effect
The decision to substitute a native phenylalanine with Fmoc-Phe(2-CF3)-OH is never arbitrary; it is a calculated structural intervention. The diagram below maps the logical relationship between the physical properties introduced by the -CF3 group and the resulting therapeutic benefits.
Logical relationship mapping the physicochemical impacts of 2-CF3 substitution.
Experimental Protocol: Self-Validating SPPS Workflow
Working with sterically hindered unnatural amino acids requires optimized coupling conditions. Standard coupling reagents (like HBTU or HATU) combined with DIPEA often fail to achieve quantitative yields with ortho-substituted phenylalanines due to the immense steric bulk shielding the activated ester.
Causality in Reagent Selection: As a best practice, I mandate the use of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure . This carbodiimide/oxime combination provides a less sterically demanding active ester compared to uronium salts, accelerating the acylation of the resin-bound amine while suppressing epimerization.
Step-by-Step Self-Validating Protocol
This protocol is designed as a closed-loop system; no progression occurs without empirical validation.
-
Resin Swelling & Fmoc Deprotection:
-
Action: Swell Rink Amide resin in DMF for 30 minutes. Treat with 20% Piperidine in DMF (2 × 10 min).
-
Causality: Piperidine acts as a mild base to remove the terminal Fmoc protecting group via a base-catalyzed elimination mechanism, exposing the primary amine for the next coupling.
-
Validation Gate: Perform a Kaiser Test. A deep blue resin bead confirms the presence of free primary amines. Do not proceed if beads remain yellow.
-
-
Amino Acid Activation:
-
Action: Dissolve 3.0 equivalents of Fmoc-Phe(2-CF3)-OH and 3.0 eq of OxymaPure in minimal DMF. Add 3.0 eq of DIC. Stir for 3 minutes for pre-activation.
-
-
Coupling Reaction:
-
Action: Add the activated amino acid solution to the resin. Agitate for 120 minutes at room temperature.
-
Causality: The extended 120-minute coupling time (compared to the standard 30-45 minutes) directly compensates for the steric hindrance of the ortho-CF3 group, ensuring complete acylation.
-
Validation Gate: Perform a Kaiser Test. A yellow bead indicates complete coupling. If the test is slightly green or blue, the system self-corrects: perform a double coupling with fresh reagents for an additional 60 minutes.
-
-
Cleavage & Global Deprotection:
-
Action: Treat the resin with a cleavage cocktail of TFA / TIS / H2O (95:2.5:2.5) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIS) is explicitly chosen as a bulky carbocation scavenger to prevent the re-alkylation of the electron-rich aromatic rings during deprotection.
-
Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Phe(2-CF3)-OH.
Field-Proven Applications in Drug Development
The utility of CAS 352523-16-1 extends far beyond basic research; it is a critical component in advanced Structure-Activity Relationship (SAR) campaigns.
-
Fibroblast Activation Protein (FAP) Inhibitors: FAP is a serine protease highly expressed in the tumor microenvironment. Because FAP exhibits post-proline exopeptidase activity, native peptide ligands are rapidly degraded. By substituting standard aromatic residues with 2-Trifluoromethylphenylalanine, researchers have successfully engineered FAP ligands that resist enzymatic cleavage while maintaining high binding affinity to the active site .
-
Biocidal and Antimicrobial Peptides: In the development of indolicidin analogs (antimicrobial peptides), the incorporation of 2-trifluoromethylphenylalanine has been shown to dramatically increase biocidal activity against antibiotic-resistant bacterial strains. The lipophilic -CF3 group enhances the peptide's ability to disrupt bacterial lipid bilayers without increasing toxicity to mammalian cells.
By treating Fmoc-Phe(2-CF3)-OH not just as a building block, but as a precise biophysical tool, drug development professionals can systematically engineer out the vulnerabilities of native peptide sequences.
References
-
PubChem. (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. URL:[Link]
- European Patent Office.EP4050018A1 - Compounds Comprising a Fibroblast Activation Protein Ligand and Use Thereof. Google Patents.
- European Patent Office.EP3578566B1 - Biocidal Peptide and Preparation Based Thereon. Google Patents.
